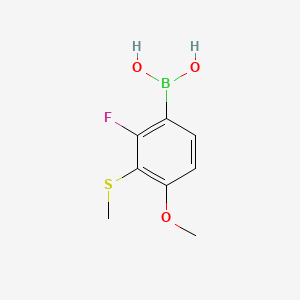
1-(4-Chloro-2,3-difluorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2,3-difluorophenyl)ethanol is a chemical compound that has garnered significant interest due to its applications in various fields, particularly in pharmaceuticals. This compound is known for its role as an intermediate in the synthesis of ticagrelor, a medication used to prevent blood clots in patients with acute coronary syndromes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2,3-difluorophenyl)ethanol typically involves the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone. One common method employs biocatalysis, where ketoreductases (KREDs) are used to catalyze the reduction with high stereoselectivity . Another method involves the use of chemical catalysts such as oxazaborolidine, formed by mixing (S)-diphenylprolinol and trimethoxy borane, followed by borane dimethylsulfide .
Industrial Production Methods
For industrial production, the biocatalytic approach is often preferred due to its eco-friendly nature and high efficiency. Escherichia coli cells expressing mutant ketoreductases can reduce 2-chloro-1-(3,4-difluorophenyl)ethanone to this compound with high yield and optical purity . This method is scalable and suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chloro-2,3-difluorophenyl)ethanol undergoes various chemical reactions, including:
Reduction: The compound can be synthesized through the reduction of its ketone precursor.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for halogen substitution reactions.
Major Products
The major product formed from the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone is this compound .
Aplicaciones Científicas De Investigación
1-(4-Chloro-2,3-difluorophenyl)ethanol is primarily used as an intermediate in the synthesis of ticagrelor, a drug used to prevent atherothrombotic events in patients with acute coronary syndromes . Additionally, it has applications in the development of other pharmaceuticals due to its chiral nature and ability to undergo various chemical transformations .
Mecanismo De Acción
The compound itself does not have a direct mechanism of action as it is primarily used as an intermediate. its role in the synthesis of ticagrelor involves the reduction of the ketone precursor to produce the chiral alcohol, which is a crucial step in the drug’s production .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-(3,4-difluorophenyl)ethanone: The ketone precursor used in the synthesis of 1-(4-Chloro-2,3-difluorophenyl)ethanol.
1-(3,4-Difluorophenyl)ethanol: A similar compound lacking the chlorine atom, which may have different reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of ticagrelor highlights its importance in pharmaceutical applications .
Propiedades
Fórmula molecular |
C8H7ClF2O |
|---|---|
Peso molecular |
192.59 g/mol |
Nombre IUPAC |
1-(4-chloro-2,3-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7ClF2O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3 |
Clave InChI |
PPWKAUYARVNWRO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C(=C(C=C1)Cl)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14029680.png)

![Tert-butyl (3R)-3-[5-iodo-2-(methylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14029683.png)
![3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14029685.png)


![Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B14029702.png)

![2-(Di-1-naphthalenylphosphino)-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029710.png)
![tert-Butyl 2'-oxo-1',2',5',6'-tetrahydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14029716.png)

![2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029722.png)
